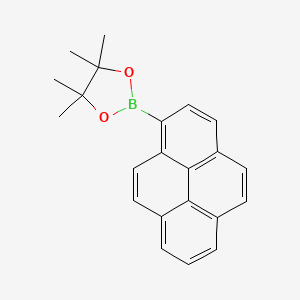

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is a boron-containing compound that features a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound particularly interesting for applications in materials science and organic electronics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane typically involves the coupling of pyrene with a boronic ester. A common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where pyrene-1-boronic acid or its pinacol ester reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The pyrene moiety can be oxidized to form pyrene quinones.

Substitution: The boron center can participate in substitution reactions, such as the formation of boronic acids or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents like halogens or nucleophiles can be used under mild conditions to achieve substitution at the boron center.

Major Products

Oxidation: Pyrene quinones.

Substitution: Various boronic acid derivatives.

Aplicaciones Científicas De Investigación

Applications in Materials Science

1. Organic Light Emitting Diodes (OLEDs)

The compound's pyrene moiety contributes to its luminescent properties, making it suitable for use in OLEDs. Its ability to form stable thin films enhances the efficiency of light emission and color purity in OLED devices. Studies have shown that incorporating 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane into OLED structures can improve the overall performance by optimizing charge transport and exciton formation.

2. Photonic Devices

Due to its photophysical properties, this compound is also explored for applications in photonic devices. Its fluorescence can be harnessed in sensors and imaging technologies. The high stability of the dioxaborolane structure under various environmental conditions makes it a candidate for long-lasting photonic applications.

Applications in Organic Synthesis

1. Boron Reagents in Synthesis

As a boron-containing compound, this compound serves as an effective reagent in organic synthesis reactions. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds. This property is particularly valuable in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

2. Catalysis

The compound's ability to form stable complexes with various substrates allows it to act as a catalyst or catalyst precursor in organic reactions. Its role in promoting reactions under mild conditions can lead to higher yields and selectivity in synthetic processes.

Biological Applications

1. Drug Delivery Systems

Research indicates that the unique chemical structure of this compound can be utilized in drug delivery systems. The compound can be modified to attach therapeutic agents and facilitate targeted delivery within biological systems. Its biocompatibility and ability to release drugs upon specific stimuli make it an attractive candidate for further exploration in medicinal chemistry.

2. Fluorescent Probes

The fluorescent characteristics of this compound allow it to be used as a probe for biological imaging. It can be employed to visualize cellular processes or track biomolecules within living organisms due to its high quantum yield and stability.

Mecanismo De Acción

The mechanism by which 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane exerts its effects is largely based on its ability to participate in electron transfer processes. The pyrene moiety can absorb light and enter an excited state, which can then transfer energy to other molecules. This property is exploited in fluorescence-based applications .

Comparación Con Compuestos Similares

Similar Compounds

- Pyrene-1-boronic acid

- Pyrene-1-pinacol boronate

- Tetraphenylethylene-substituted pyrenes

Uniqueness

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is unique due to its combination of a boron center and a pyrene moiety, which imparts both fluorescence and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and sensors .

Actividad Biológica

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane (CAS: 349666-24-6) is a boron-containing compound that has garnered attention in recent years for its potential applications in various fields, including organic electronics and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

- Molecular Formula : C22H21BO2

- Molar Mass : 328.21 g/mol

- Density : 1.17 g/cm³

- Boiling Point : 493.2 ± 14.0 °C (predicted)

- Storage Conditions : 2-8 °C

- Hazard Classification : Irritant .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrene derivatives with boronic acid pinacol esters under specific conditions to yield the desired product. Several methods have been documented:

-

Boronate Formation :

- Pyrene is treated with boronic acid derivatives in the presence of a palladium catalyst.

- Reaction conditions include temperature control and solvent choice to optimize yield.

- Yield Optimization :

Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological macromolecules and its potential as a fluorescent probe.

Fluorescence Properties

This compound exhibits strong fluorescence properties due to the pyrene moiety. It can be utilized as a fluorescent marker in biological assays. The emission spectra indicate significant fluorescence intensity, making it suitable for applications in cellular imaging and tracking .

Interaction with Biological Molecules

Research indicates that this compound can interact with various biomolecules:

- DNA Binding : Studies show that it can intercalate into DNA structures, potentially affecting gene expression and cellular functions.

- Protein Interaction : The compound has been evaluated for its ability to bind with proteins involved in signaling pathways.

Case Studies

Several studies have explored the applications and effects of this compound:

- Cellular Imaging :

-

Anticancer Activity :

- Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines when combined with specific chemotherapeutic agents.

-

Environmental Applications :

- The compound's photostability and fluorescence have made it a candidate for environmental monitoring of pollutants through biosensing techniques.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBXSUBZBOVYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454445 | |

| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349666-24-6 | |

| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.